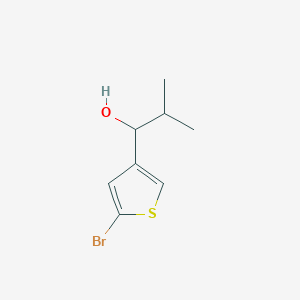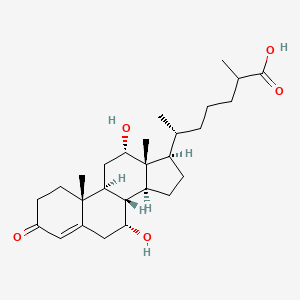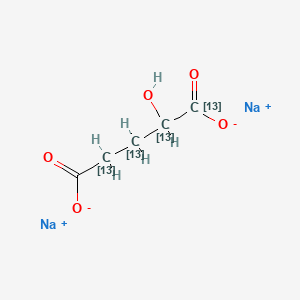![molecular formula C19H26O2 B13438139 (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of steroids. This compound is characterized by its polycyclic structure, which includes a cyclopenta[a]phenanthrene skeleton. It is a naturally occurring steroid hormone found in various biological systems and plays a crucial role in numerous physiological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:
Oxidation: of a suitable steroid precursor to introduce a ketone group.
Reduction: of the ketone group to form a hydroxyl group.
Cyclization: reactions to form the polycyclic structure.
Functional group modifications: to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple steroid precursors into the desired compound through a series of enzymatic reactions. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed:
- Oxidized derivatives with additional ketone or aldehyde groups.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups.
Chemistry:
- Used as a starting material for the synthesis of other complex steroids.
- Studied for its reactivity and transformation under different chemical conditions.
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Investigated for its anti-inflammatory and immunomodulatory properties.
Industry:
- Used in the production of pharmaceuticals and nutraceuticals.
- Employed in the synthesis of steroid-based materials for various applications.
作用機序
The mechanism of action of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in target cells. This binding triggers a cascade of molecular events, including the activation of transcription factors, modulation of gene expression, and alteration of protein synthesis. The compound exerts its effects through interactions with nuclear receptors, such as the glucocorticoid receptor and the androgen receptor, leading to various physiological responses.
類似化合物との比較
Testosterone: A naturally occurring steroid hormone with a similar polycyclic structure.
Estradiol: Another steroid hormone with a similar skeleton but different functional groups.
Cortisol: A glucocorticoid with a similar structure but different biological functions.
Uniqueness:
- The specific stereochemistry and functional groups of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one confer unique biological activities and reactivity.
- Its ability to interact with multiple receptors and modulate various physiological processes distinguishes it from other similar compounds.
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,16-17,21H,3-10H2,1-2H3/t16-,17-,18-,19-/m0/s1 |
InChIキー |
OZOUIULRWWTVTM-VJANTYMQSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CCC3=C4CC[C@@H]([C@]4(CC[C@H]23)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3=C4CCC(C4(CCC23)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)


